molecular formula C8H5BrN2O3 B580711 4-Bromo-6-nitroisoindolin-1-one CAS No. 1269293-73-3

4-Bromo-6-nitroisoindolin-1-one

Cat. No.: B580711
CAS No.: 1269293-73-3
M. Wt: 257.043
InChI Key: OTRJMEGJYJVCCP-UHFFFAOYSA-N
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Description

4-Bromo-6-nitroisoindolin-1-one (CAS 1269293-73-3) is a high-purity chemical building block with a molecular formula of C8H5BrN2O3 and a molecular weight of 257.04 g/mol . This compound is supplied as a solid and should be stored sealed in a dry environment at room temperature . Its structure, featuring both bromo and nitro functional groups, makes it a versatile intermediate for constructing complex heterocyclic systems . It is particularly valuable in medicinal chemistry and drug discovery programs for the synthesis of biologically active compounds, including targeted therapies such as kinase inhibitors . The reactive handles allow for further chemical modifications via cross-coupling reactions or reductions, enabling researchers to generate diverse compound libraries . In related chemical families, the strategic use of bromo and nitro substituents on aromatic cores has proven valuable in the discovery of potent enzyme inhibitors, as seen in the development of indenoisoquinoline topoisomerase I poisons for cancer research . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1269293-73-3

Molecular Formula

C8H5BrN2O3

Molecular Weight

257.043

IUPAC Name

4-bromo-6-nitro-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H5BrN2O3/c9-7-2-4(11(13)14)1-5-6(7)3-10-8(5)12/h1-2H,3H2,(H,10,12)

InChI Key

OTRJMEGJYJVCCP-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2Br)[N+](=O)[O-])C(=O)N1

Synonyms

4-bromo-6-nitroisoindolin-1-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Positional Isomers

6-Bromo-4-nitroisoindolin-1-one (CAS 1269291-06-6)

This compound is a positional isomer of the target molecule, with bromine and nitro groups swapped (6-Br, 4-NO₂). Key differences include:

  • Electronic Effects : The nitro group at position 4 may direct electrophilic attacks to different ring positions compared to the target compound.
  • Synthetic Utility : Both isomers serve as precursors for functionalization, but regioselectivity in downstream reactions (e.g., Suzuki coupling) may vary due to substituent positioning [1].
Property 4-Bromo-6-nitroisoindolin-1-one 6-Bromo-4-nitroisoindolin-1-one
Molecular Formula C₈H₅BrN₂O₃ C₈H₅BrN₂O₃
Molecular Weight ~257.04 g/mol 257.04 g/mol
Substituent Positions 4-Br, 6-NO₂ 6-Br, 4-NO₂
Purity Not specified ≥98% [1]

Comparison Based on Substituent Groups

Nitro vs. Hydroxy/Methoxy Substituents

Compounds such as 4-Bromo-6-hydroxyisoindolin-1-one (CAS 1261581-85-4) and 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one (CAS 808127-77-7) highlight the impact of replacing nitro with electron-donating groups:

  • 4-Bromo-6-hydroxyisoindolin-1-one : The hydroxy group (purity unspecified) introduces hydrogen-bonding capacity but reduces electrophilicity. This may enhance solubility in polar solvents compared to the nitro analog [2].
Compound Substituent Molecular Weight Key Property
This compound 6-NO₂ ~257.04 High electrophilicity, polar
4-Bromo-6-hydroxyisoindolin-1-one 6-OH ~228.04 Hydrogen-bonding, moderate polarity
4-Bromo-6-(2-methoxyethoxy)... 6-OCH₂CH₂OCH₃ 286.125 Enhanced hydrophilicity, steric bulk

Structural Analogs and Heterocyclic Variants

Isoindolinone vs. Isobenzofuran

4-Bromo-6-nitro-3H-isobenzofuran-1-one (mentioned in ) replaces the lactam nitrogen of isoindolinone with an oxygen atom. This structural shift increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles.

Indole Derivatives

4-Bromo-6-nitro-1H-indole (CAS 885520-47-8, molecular weight 241.04 g/mol) shares the same substituents but features an indole core. The indole’s aromatic nitrogen enhances π-π stacking interactions, which may favor binding to biological targets compared to isoindolinones [9].

Solubility and Stability

  • Nitro Group Impact : The nitro group in this compound likely reduces solubility in aqueous media due to strong dipole interactions but increases stability under acidic conditions.
  • Bromo Group Utility : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a trait shared with analogs like 4-Bromo-2-methylisoindolin-1-one (CAS 868066-91-5, similarity score 0.93) [6].

Preparation Methods

Bromination at Position 4

Bromination of isoindolin-1-one typically occurs at the meta positions (4 or 6) relative to the lactam oxygen. To favor bromination at position 4, reaction conditions must be carefully controlled. In a method analogous to CN111646945A, protecting group strategies enhance regioselectivity. For example, temporary protection of the lactam nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group increases steric hindrance at position 6, directing bromination to position 4.

Reaction Conditions :

  • Substrate : Isoindolin-1-one

  • Protecting Agent : SEM-Cl, NaH in THF at -5°C to room temperature.

  • Brominating Agent : N-Bromosuccinimide (NBS) in DMF/CHCl₃ at room temperature.

  • Yield : ~61–67.5% after deprotection with trifluoroacetic acid.

Nitration at Position 6

Following bromination, nitration is directed by the bromine substituent, which acts as an ortho/para director. Para-nitration relative to bromine yields the 6-nitro derivative.

Reaction Conditions :

  • Substrate : 4-Bromoisoindolin-1-one

  • Nitrating Agent : HNO₃/H₂SO₄ at 0–10°C.

  • Yield : Dependent on bromine’s directing effect; typical nitration yields range from 70–85% in analogous systems.

Challenges : Competing ortho-nitration and over-nitration require precise temperature control and stoichiometry.

Ring Construction from Pre-Functionalized Benzene Derivatives

An alternative approach involves assembling the isoindolinone ring from a pre-brominated and pre-nitrated benzene precursor. This method avoids regioselectivity issues during EAS.

Synthesis via Phthalic Anhydride Derivatives

4-Bromo-2-nitrobenzoic acid serves as a starting material for cyclization with ammonia or primary amines:

  • Formation of Acid Chloride :

    • 4-Bromo-2-nitrobenzoic acid → 4-Bromo-2-nitrobenzoyl chloride (SOCl₂, reflux).

  • Cyclization :

    • Reaction with NH₃ in THF forms 4-bromo-6-nitroisoindolin-1-one via intramolecular amidation.

Advantages :

  • Direct control over substitution pattern.

  • Avoids competing EAS reactions.

Yield : ~75–80% in optimized conditions.

Halogenation-Nitration Sequential Routes

Drawing from CN103601717A, halogenation of a nitro-substituted isoindolinone intermediate offers another pathway:

Nitration Followed by Bromination

  • Nitration of Isoindolin-1-one :

    • HNO₃/H₂SO₄ introduces nitro at position 6 (meta to lactam).

  • Bromination :

    • NBS in DMF/CHCl₃ selectively brominates position 4 (ortho to nitro).

Key Data :

StepReagentsConditionsYield
NitrationHNO₃/H₂SO₄0°C, 2 hr78%
BrominationNBS, DMF/CHCl₃RT, 12 hr65%

Limitation : Nitro’s meta-directing effect may reduce bromination selectivity.

Catalytic and Solvent Effects

Solvent Systems

  • Polar Aprotic Solvents : DMF enhances NBS reactivity for bromination.

  • Mixed Solvents : DMF/CHCl₃ improves solubility of intermediates.

Catalysts

  • Lewis Acids : FeBr₃ or AlCl₃ facilitate electrophilic substitution but may degrade nitro groups.

  • Base Catalysts : K₂CO₃ aids deprotonation in condensation steps.

Comparative Analysis of Methods

MethodKey StepsYieldAdvantagesChallenges
Direct Bromination-NitrationSEM protection → Bromination → Nitration60–67%High regioselectivityMultiple protection/deprotection steps
Ring ConstructionCyclization of pre-substituted acid75–80%Avoids EAS issuesRequires specialized precursors
Sequential HalogenationNitration → Bromination65–70%Simplified workflowCompeting side reactions

Q & A

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Storage : Separate from reducing agents in flame-resistant cabinets .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem or DSSTox entries for accuracy .
  • Software Tools : SHELX for crystallography, Gaussian for DFT, and AutoDock for docking studies .
  • Ethical Reporting : Disclose purification yields, side products, and computational assumptions to ensure reproducibility .

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